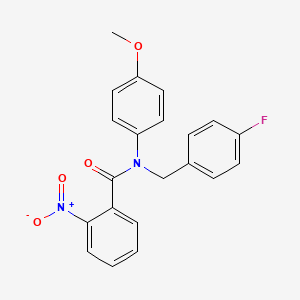

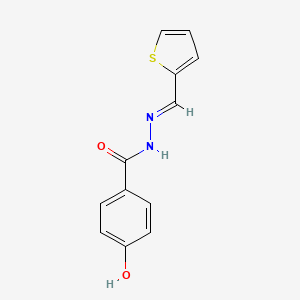

![molecular formula C12H12N4O2S B5559019 3-(甲氧基甲基)-6-(4-甲氧基苯基)[1,2,4]三唑并[3,4-b][1,3,4]噻二唑](/img/structure/B5559019.png)

3-(甲氧基甲基)-6-(4-甲氧基苯基)[1,2,4]三唑并[3,4-b][1,3,4]噻二唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of triazolothiadiazoles involves various strategies, including the condensation of amino-triazole derivatives with different reagents such as heteroaromatic aldehydes, alkyl/aryl isothiocyanates, and phenacyl bromides. A notable method includes the reaction of 4-amino-5-substituted-3-mercapto-(4H)-1,2,4-triazoles with various substituted aromatic acids in a one-pot reaction, demonstrating the versatility and efficiency of synthetic approaches in this chemical class (Badr & Barwa, 2011).

Molecular Structure Analysis

The molecular structure of triazolothiadiazoles has been elucidated using techniques such as X-ray crystallography, NMR, MS, and IR spectroscopy. These compounds typically crystallize in space groups that allow for detailed analysis of their three-dimensional conformations. For example, the structure determination of similar analogs through X-ray powder diffraction has provided insight into their crystalline forms and molecular geometries, revealing the intricate details of the triazole and thiadiazole ring systems and their substituents (Gündoğdu et al., 2017).

Chemical Reactions and Properties

Triazolothiadiazoles undergo various chemical reactions that modify their structure and properties. These reactions include cyclization, condensation with aldehydes, and interactions with carboxylic acids and isothiocyanates. The chemical reactivity of these compounds is significantly influenced by the presence of the triazole and thiadiazole rings, which can participate in nucleophilic and electrophilic reactions, respectively. The synthesis process often involves microwave-assisted techniques, highlighting the efficiency of modern synthetic methods in producing these compounds (Raval et al., 2010).

科学研究应用

合成与药理评估

与3-(甲氧基甲基)-6-(4-甲氧基苯基)[1,2,4]三唑并[3,4-b][1,3,4]噻二唑相关的化合物已被合成并评估其药理潜力。例如,阿米尔等人(2007 年)合成了1,2,4-三唑并[3,4-b]-1,3,4-噻二唑的衍生物,显示出显着的抗炎和镇痛活性,在有效化合物中具有非常低的溃疡生成指数(Amir、Kumar 和 Javed,2007)。

抗菌应用

另一个重要的应用领域是抗菌剂的开发。Swamy 等人(2006 年)合成了 4,6-二取代的 1,2,4-三唑-1,3,4-噻二唑衍生物,对各种受试菌株表现出显着的抑制作用,突出了它们作为抗菌化合物的潜力(Swamy 等人,2006)。

抗癌和抗氧化活性

这些衍生物在抗癌和抗氧化活性方面也显示出前景。Tumosienė 等人(2020 年)报道了具有显着抗氧化活性和对各种癌细胞系(包括人神经胶质瘤和乳腺癌细胞)的潜在抗癌活性的新型衍生物(Tumosienė 等人,2020)。

绿色化学和酶抑制

Baburajeev 等人(2015 年)利用“绿色”催化剂策略开发了缩合双环三唑-噻二唑作为蛋白质酪氨酸磷酸酶 1B (PTP1B) 的有效抑制剂。这种方法不仅提供了一种有效合成这些化合物的方法,还突出了它们作为酶抑制剂的治疗潜力(Baburajeev 等人,2015)。

未来方向

The future directions for this compound could involve further exploration of its biological activities and potential applications in pharmaceuticals. Attempts were made to design next-generation fused ring energetic materials for different applications as an alternating kind or site of the substituent group (s) .

属性

IUPAC Name |

3-(methoxymethyl)-6-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O2S/c1-17-7-10-13-14-12-16(10)15-11(19-12)8-3-5-9(18-2)6-4-8/h3-6H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOGIYFRRGOIWFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Methoxymethyl)-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

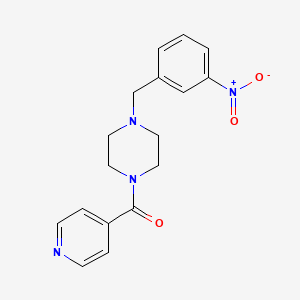

![4-[(4-methoxyphenoxy)methyl]-N-1,3,4-thiadiazol-2-ylbenzamide](/img/structure/B5558949.png)

![(3S*,4R*)-1-[(1-ethyl-5-methyl-1H-pyrazol-3-yl)carbonyl]-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5558974.png)

![4-(1H-imidazol-1-ylmethyl)-1-[6-(methoxymethyl)pyrimidin-4-yl]piperidin-4-ol](/img/structure/B5559001.png)

![2-methyl-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B5559005.png)

![1-(4-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]ethanone](/img/structure/B5559024.png)

![1-(1-{[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-3-azetidinyl)-2-methylpiperidine](/img/structure/B5559026.png)

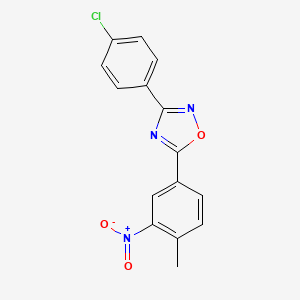

![4-methoxy-N-(7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide](/img/structure/B5559031.png)